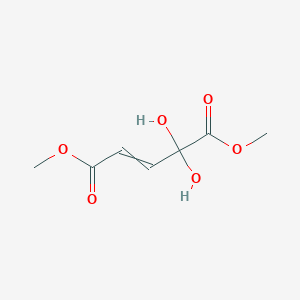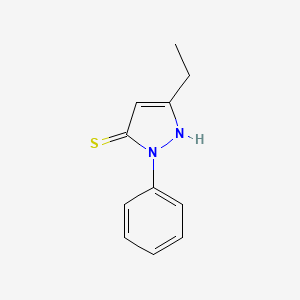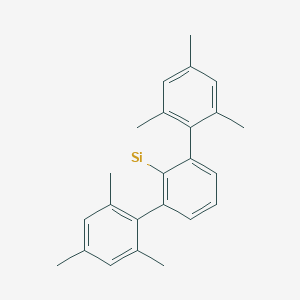
CID 78062585
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CID 78062585 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 78062585 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms, particularly in the context of protein kinase inhibition.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment
Mechanism of Action
The mechanism of action of CID 78062585 involves the inhibition of protein kinase D, which in turn activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . This pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. Additionally, this compound has been shown to disrupt the protein-to-protein interaction between cyclins A and B and their key substrates and modulators, leading to DNA damage and tumor regression in cancer models .
Comparison with Similar Compounds
CID 78062585 can be compared with other protein kinase inhibitors and cyclin inhibitors. Similar compounds include:
CID 755673: Another protein kinase D inhibitor used in stem cell research.
Cyclin A/B RxL inhibitors: These compounds target cyclins A and B, similar to this compound
The uniqueness of this compound lies in its dual role in maintaining stem cell pluripotency and its potential as a cancer therapeutic agent.
Properties
Molecular Formula |
C24H25Si |
|---|---|
Molecular Weight |
341.5 g/mol |
InChI |
InChI=1S/C24H25Si/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
InChI Key |
IYJSCLWZJWQYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Si])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



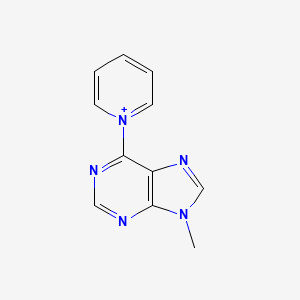
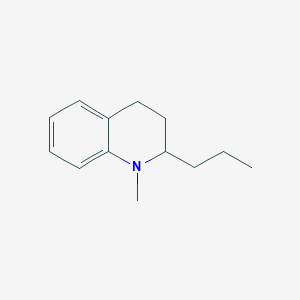
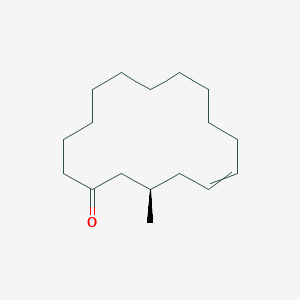

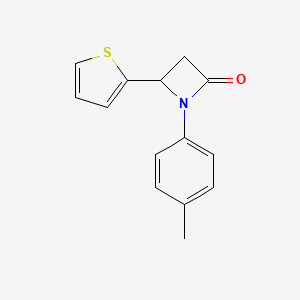
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
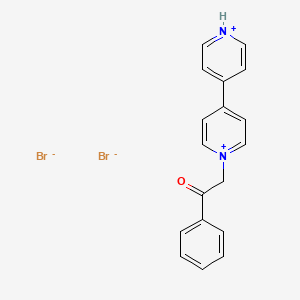
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
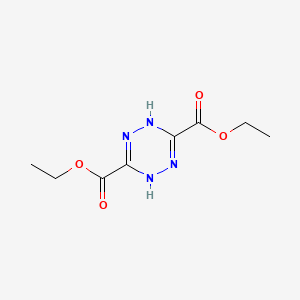
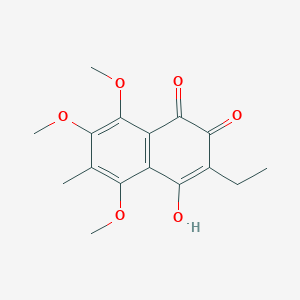
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
